4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate
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Overview
Description
4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, as well as a carboximidamide group. The nitrate salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine to introduce the bromine substituent at the 4-positionThe final step involves the formation of the nitrate salt by reacting the compound with nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Condensation Reactions: The carboximidamide group can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the electronic structure of the pyrazole ring .
Scientific Research Applications
4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst or ligand in industrial processes
Mechanism of Action
The mechanism by which 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate exerts its effects involves interactions with various molecular targets. The bromine and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboximidamide: Similar structure but with a chlorine substituent instead of bromine.
3,5-Dimethyl-1H-pyrazole-1-carboximidamide: Lacks the halogen substituent, leading to different reactivity and applications.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboximidamide
Uniqueness
4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate is unique due to the combination of its bromine and carboximidamide groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-3,5-dimethylpyrazole-1-carboximidamide;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4.HNO3/c1-3-5(7)4(2)11(10-3)6(8)9;2-1(3)4/h1-2H3,(H3,8,9);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSDAGDVVWNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=N)N)C)Br.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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